Bienvenue dans la boutique en ligne BenchChem!

KDM5B ligand 2

PROTAC targeted protein degradation KDM5B

KDM5B ligand 2 is a CPI-455-derived PROTAC warhead (C₁₅H₁₀N₄O₄, MW 310.26) with a pre-installed carboxylic acid handle for modular amide coupling. Unlike standalone inhibitors (GSK467, CPI-455), it enables bifunctional conjugate synthesis to degrade both enzymatic and non-enzymatic KDM5B functions. The reference degrader GT-653 achieves 68.35% KDM5B degradation at 10 μM with selectivity over KDM5A/C, activating type-I interferon signaling. Procure only if constructing KDM5B-targeting PROTACs.

Molecular Formula C15H10N4O4
Molecular Weight 310.26 g/mol
Cat. No. B15619900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKDM5B ligand 2
Molecular FormulaC15H10N4O4
Molecular Weight310.26 g/mol
Structural Identifiers
InChIInChI=1S/C15H10N4O4/c16-6-10-7-17-19-13(20)5-12(18-15(10)19)9-1-3-11(4-2-9)23-8-14(21)22/h1-5,7,17H,8H2,(H,21,22)
InChIKeyGZODMLXPRNAUSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KDM5B Ligand 2: PROTAC Building Block for KDM5B-Targeted Degrader Synthesis


KDM5B ligand 2 (C₁₅H₁₀N₄O₄, MW 310.26) is a synthetic small-molecule ligand that binds the histone lysine-specific demethylase 5B (KDM5B/JARID1B/PLU1) active site and serves as the warhead component in the assembly of KDM5B-targeting PROTAC degraders . It is the critical KDM5B-recognition element in the heterobifunctional degrader GT-653, which links this ligand to a CRBN-recruiting E3 ligase ligand via a polyethylene glycol-based linker [1]. Unlike standalone KDM5B catalytic inhibitors (e.g., GSK467, CPI-455, KDOAM-25), KDM5B ligand 2 is not intended for direct pharmacological use; its procurement value resides in its role as a validated starting material for the synthesis of next-generation KDM5B PROTACs that achieve target degradation rather than mere enzymatic inhibition .

Why KDM5B Ligand 2 Cannot Be Substituted by Generic KDM5B Inhibitors for PROTAC Synthesis


KDM5B ligand 2 occupies a unique procurement category: it is not a finished inhibitor but a PROTAC building block whose molecular architecture is engineered for bifunctional conjugate synthesis. Substituting it with a generic KDM5B inhibitor such as 2,4-PDCA (KDM5B IC₅₀ ~3 μM) [1], GSK467 (KDM5B Ki = 10 nM) [2], or CPI-455 (KDM5B IC₅₀ = 3 nM) would fail because these inhibitors lack the requisite chemical handle for linker attachment and do not enable recruitment of an E3 ubiquitin ligase. The pyrazolo[1,5-a]pyrimidine scaffold of KDM5B ligand 2, bearing a free carboxylate moiety for linker conjugation, was specifically selected during medicinal chemistry optimization of the GT-653 series [3]. Furthermore, the downstream PROTAC (GT-653) achieves 68.35% KDM5B protein degradation at 10 μM in 22RV1 cells with selectivity over KDM5A and KDM5C [3]—a functional outcome unattainable by catalytic inhibitors alone, as conventional inhibitors cannot address the non-enzymatic scaffolding functions of KDM5B that promote immune evasion [3].

Quantitative Differentiation Evidence for KDM5B Ligand 2: Head-to-Head and Cross-Study Comparisons


PROTAC-Mediated Degradation vs. Conventional Catalytic Inhibition: Functional Outcome Differentiation

The GT-653 PROTAC degrader synthesized using KDM5B ligand 2 achieves 68.35% KDM5B protein degradation at 10 μM in 22RV1 prostate cancer cells, operating via a ubiquitin proteasome-dependent mechanism that eliminates both enzymatic and non-enzymatic KDM5B functions [1]. In contrast, conventional KDM5B catalytic inhibitors such as CPI-455, despite demonstrating potent enzymatic inhibition (KDM5B IC₅₀ = 3 nM in biochemical assays) , cannot degrade the KDM5B protein and leave its non-enzymatic scaffolding functions (e.g., SETDB1 recruitment for immune evasion) intact [1]. This qualitative mechanistic difference means that the degrader built from KDM5B ligand 2 addresses therapeutic targets inaccessible to any catalytic inhibitor.

PROTAC targeted protein degradation KDM5B ubiquitin proteasome system

KDM5B Selectivity of GT-653 Over KDM5A and KDM5C vs. Pan-KDM5 Degrader YTHu78

GT-653, assembled using KDM5B ligand 2, demonstrates KDM5B-selective degradation with no detectable effect on KDM5A or KDM5C protein levels in 22RV1 cells . In contrast, the alternative KDM5B-targeting PROTAC YTHu78 exhibits comparable degradation efficacy toward both KDM5B and KDM5A in MV-4-11 and MM.1S cell lines, indicating pan-KDM5 degradation rather than KDM5B selectivity . This selectivity difference is significant because KDM5A and KDM5C have distinct biological roles, and unwanted KDM5A degradation may confound phenotypic interpretation.

KDM5B selectivity PROTAC degrader comparison KDM5 family

Parental Warhead Affinity vs. Alternative KDM5B Ligands: CPI-455 Scaffold Potency

The KDM5B ligand 2 warhead is derived from the CPI-455 chemotype, which exhibits potent KDM5B enzymatic inhibition with an IC₅₀ of 3 nM against full-length human KDM5B [1]. This is substantially more potent than the commonly used tool inhibitor 2,4-PDCA (KDM5B IC₅₀ = 3,000 ± 1,000 nM, FDH-coupled assay) [2], representing an approximately 1,000-fold improvement in target engagement affinity. Higher warhead affinity is critical for PROTAC efficacy, as weak target engagement compromises ternary complex formation and degradation efficiency.

CPI-455 KDM5B inhibitor potency PROTAC warhead selection

Cellular Pathway Activation: Type-I Interferon Signaling Engagement Unique to GT-653

GT-653 treatment of 22RV1 prostate cancer cells activated the type-I interferon (IFN) signaling pathway, as evidenced by transcriptional upregulation of IFN response genes, while simultaneously elevating H3K4me3 levels genome-wide [1]. This dual functional readout—pathway activation plus epigenetic mark elevation—has not been reported for any conventional KDM5B catalytic inhibitor. For instance, GSK467 achieves potent KDM5B enzymatic inhibition (Ki = 10 nM, 180-fold selective over KDM4C) but lacks cellular potency in myeloma models and does not trigger IFN signaling . The IFN activation is attributed to GT-653's ability to eliminate the non-enzymatic KDM5B function that suppresses STING-mediated innate immunity [1].

type-I interferon signaling STING pathway tumor immune evasion H3K4me3

Chemical Accessibility: Defined Conjugation Handle for Linker Attachment vs. Generic Inhibitors

KDM5B ligand 2 (SMILES: N#CC1=C2NC(C3=CC=C(C=C3)OCC(O)=O)=CC(N2N=C1)=O) incorporates a free carboxylic acid moiety on the phenoxyacetic acid substituent, providing a defined chemical handle for amide bond formation with amine-terminated linkers during PROTAC assembly . In contrast, KDM5B inhibitors such as GSK467 (Ki = 10 nM) and KDOAM-25 (KDM5B IC₅₀ = 19 nM) lack appropriately positioned functional groups for linker conjugation without additional synthetic derivatization, which risks perturbing target binding affinity. The presence of this pre-installed conjugation handle in KDM5B ligand 2 eliminates the need for structure-activity relationship (SAR) re-optimization of the warhead during PROTAC development.

PROTAC synthesis linker conjugation bifunctional degrader medicinal chemistry

Optimal Application Scenarios for KDM5B Ligand 2 Across Academic and Industrial Research


Synthesis of KDM5B-Selective PROTAC Degraders Targeting Non-Enzymatic Functions

KDM5B ligand 2 is the warhead of choice for constructing PROTACs that eliminate both enzymatic demethylase activity and non-enzymatic scaffolding functions of KDM5B. The GT-653 reference degrader demonstrates 68.35% KDM5B degradation at 10 μM with selectivity over KDM5A and KDM5C, and uniquely activates type-I interferon signaling by relieving KDM5B-mediated STING pathway suppression [1]. This application is essential for projects investigating KDM5B's role in tumor immune evasion, where catalytic inhibitors (e.g., GSK467, CPI-455) are mechanistically insufficient [1].

Chemical Biology Studies Requiring Isoform-Selective KDM5 Family Knockdown

For functional genomics and chemical biology studies that demand KDM5B-specific degradation without affecting KDM5A or KDM5C protein levels, KDM5B ligand 2 enables synthesis of GT-653, which selectively degrades KDM5B in 22RV1 cells while sparing KDM5A and KDM5C . This contrasts with the alternative PROTAC YTHu78, which exhibits comparable degradation of both KDM5B and KDM5A , and with pan-KDM5 inhibitors such as KDOAM-25 (KDM5A/B/C/D IC₅₀ = 71/19/69/69 nM) that cannot deconvolve isoform-specific biology.

Medicinal Chemistry Campaigns for Next-Generation KDM5B PROTAC Optimization

KDM5B ligand 2 provides a validated starting point for SAR exploration of linker composition, length, and E3 ligase recruitment in KDM5B PROTAC design. The CPI-455-derived warhead offers 1,000-fold greater KDM5B affinity compared to 2,4-PDCA (IC₅₀ 3 nM vs. 3,000 nM) [2][3], and the pre-installed carboxylic acid handle enables modular amide coupling without additional synthetic derivatization . This makes KDM5B ligand 2 suitable for systematic optimization of degradation efficiency, selectivity, and pharmacokinetic properties in PROTAC drug discovery programs.

Immuno-Oncology Research Targeting Innate Immune Activation via KDM5B Degradation

GT-653, synthesized from KDM5B ligand 2, has been shown to activate the type-I interferon signaling pathway in prostate cancer cells, a phenotype linked to STING pathway derepression upon KDM5B protein elimination [1]. This application scenario is uniquely enabled by the PROTAC modality, as conventional KDM5B catalytic inhibitors do not trigger IFN responses [1]. Researchers exploring epigenetic modulation of innate immunity in cancer should procure KDM5B ligand 2 for PROTAC synthesis rather than rely on catalytic inhibitors that leave the immune-evasive non-enzymatic KDM5B functions intact.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for KDM5B ligand 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.